molecular formula C12H13N5O2S B6356016 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858240-34-2

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B6356016
CAS RN: 1858240-34-2
M. Wt: 291.33 g/mol
InChI Key: JMSXPNLWRZDILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole moiety in the compound is thought to contribute to its low toxicity and high in vivo stability due to the presence of the =N-C-S- moiety and the strong aromaticity of the ring .

Scientific Research Applications

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine has been used in a variety of scientific research applications. It has been studied for its ability to act as a ligand for metal ions, such as zinc, copper, and iron. It has also been used in the synthesis of peptides and nucleosides. Additionally, this compound has been used as a catalyst in chemical reactions, such as the Biginelli reaction and the N-alkylation of anilines.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine in laboratory experiments is its ability to act as a ligand for metal ions and to catalyze certain chemical reactions. Additionally, it is relatively inexpensive and can be synthesized by a variety of methods. The main limitation of using this compound in laboratory experiments is that its biochemical and physiological effects are not well understood.

Future Directions

For research on 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine include further investigation into its potential applications in the treatment of certain diseases, such as cancer. Additionally, further research could be conducted to determine its potential to act as an antioxidant and to inhibit the growth of certain bacteria. Additionally, further research could be conducted to determine the mechanism of action of this compound as a ligand for metal ions. Finally, further research could be conducted to determine the potential applications of this compound in the synthesis of peptides and nucleosides.

Synthesis Methods

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be synthesized by a variety of methods, including the Mannich reaction, the Biginelli reaction, and the N-alkylation of anilines. The Mannich reaction involves the reaction of an aldehyde, an amine, and formaldehyde to produce a ketone. The Biginelli reaction involves the reaction of an aldehyde, a ketone, and a substituted urea to produce a substituted piperazine. The N-alkylation of anilines involves the reaction of an aniline, an alkyl halide, and a base to produce a substituted piperazine.

properties

IUPAC Name

3-(4-nitrophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-17(19)10-3-1-9(2-4-10)11-14-12(20-15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSXPNLWRZDILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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